molecular formula C15H16N4O3S B2845288 N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-sulfamoylbenzamide CAS No. 2176069-60-4

N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-sulfamoylbenzamide

Cat. No. B2845288
CAS RN: 2176069-60-4
M. Wt: 332.38
InChI Key: CLKQMGQIFDBLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many synthetic and naturally occurring molecules . Pyrimidines are crucial components of biomolecules like DNA and RNA where they pair with purines to form the structure of the genetic code .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives can be synthesized using various methods . For instance, Burkholderia sp. MAK1, a soil bacterium, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this is a derivative of pyrimidine, it may share some properties with other pyrimidine compounds, such as being aromatic and having the ability to form hydrogen bonds .

Scientific Research Applications

Pharmacological Effects

  • Antidopaminergic Agent : A study by Perez and von Lawzewitsch (1984) demonstrated that sulpiride, a psychotropic drug structurally similar to N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-sulfamoylbenzamide, acts as a potent antidopaminergic agent affecting prolactin and gonadotroph secretions. Their study on castrated male rats revealed cytological changes in the hypophyses, indicating potential applications in neuropharmacology (Perez & von Lawzewitsch, 1984).

Chemical Synthesis and Modifications

  • Antiviral Activity : Holý et al. (2002) synthesized 6-hydroxypyrimidines with various substitutions, leading to compounds with significant antiviral activity against herpes and retroviruses. This suggests the potential of this compound derivatives in antiviral drug development (Holý et al., 2002).

  • Antimicrobial Activities : Hawas et al. (2012) synthesized N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives, demonstrating antimicrobial properties. This indicates the potential for this compound in creating new antimicrobial agents (Hawas et al., 2012).

Environmental and Analytical Applications

  • Adsorbent for Heavy Metals : Rahman and Nasir (2019) used a derivative of this compound impregnated into hydrous zirconium oxide for removing Ni(II) from aqueous solutions. This demonstrates its potential use in environmental cleanup and water treatment processes (Rahman & Nasir, 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrimidine derivatives are used as fungicides and work by inhibiting the growth of the fungus .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. Some pyrimidine derivatives, such as the fungicide cyprodinil, are moderately toxic to birds, most aquatic organisms, and earthworms, but are not considered toxic to honeybees .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential uses. Pyrimidine derivatives are a broad class of compounds with many potential applications in medicine, agriculture, and other fields .

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c16-23(21,22)13-5-3-11(4-6-13)15(20)17-8-12-7-14(10-1-2-10)19-9-18-12/h3-7,9-10H,1-2,8H2,(H,17,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKQMGQIFDBLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.